N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole-based derivative characterized by:
Properties
CAS No. |
575463-44-4 |
|---|---|
Molecular Formula |
C19H20N4O2S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O2S2/c1-3-11-23-18(16-6-5-12-26-16)21-22-19(23)27-13-17(24)20-14-7-9-15(10-8-14)25-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24) |
InChI Key |
CKDCVOSALLTSDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring enhance antimicrobial activity, as seen in KA9 . The target compound’s 4-ethoxyphenyl group (electron-donating) may reduce potency unless balanced by other substituents.
- Allyl vs. alkyl chains : The allyl group in the target compound may improve membrane permeability compared to ethyl or butyl groups in VUAA1/OLC15 .
Key Observations:
- The target compound’s allyl-thiophene-triazole core may require specialized coupling conditions, similar to KA9’s α-chloroacetanilide reaction .
- Higher melting points in methoxyphenyl derivatives (e.g., 6m) suggest greater crystallinity compared to ethoxyphenyl analogs .
Pharmacological Potential
- Anti-inflammatory : Structural similarity to 6m (leukotriene inhibitor) and KA9 (anti-inflammatory) implies possible activity via COX-2 or leukotriene pathways .
- Antimicrobial : The sulfanyl linker and triazole core align with derivatives showing MIC values <25 µg/mL against Gram-positive bacteria .
- Neurotargeting : The allyl group’s reactivity could mimic VUAA1’s ion channel modulation, though functional assays are needed .
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions with catalysts like pyridine or zeolites .
- Step 2 : Introduction of the thiophen-2-yl and prop-2-en-1-yl substituents through nucleophilic substitution or cross-coupling reactions .
- Step 3 : Acetamide linkage via reaction of the triazole-thiol intermediate with chloroacetyl chloride or maleimide derivatives in anhydrous solvents (e.g., DMF) .
Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 5 hours vs. 24 hours for conventional heating) and improves yields by ~15% .
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